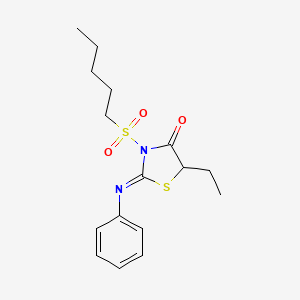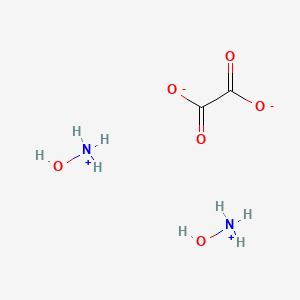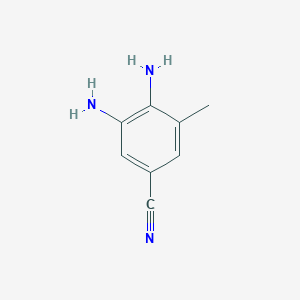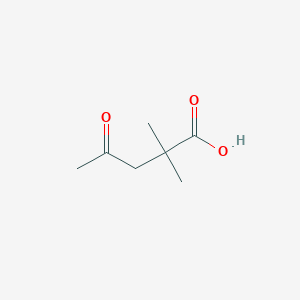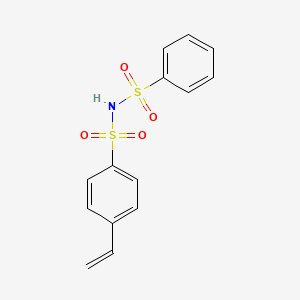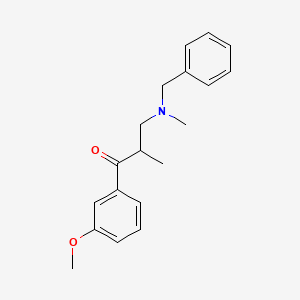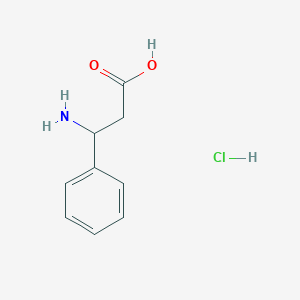
3-Amino-3-phenylpropanoic acid hydrochloride
Übersicht
Beschreibung
3-Amino-3-phenylpropanoic acid is a beta-amino acid that is beta-alanine substituted at position 3 by a phenyl group . It has been used as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists .
Synthesis Analysis
The synthesis of phenylpropionic acids, including 3-Amino-3-phenylpropanoic acid, can be achieved through an artificially designed amino-group-transformation biocatalytic process. This process uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids .Molecular Structure Analysis
The molecular formula of 3-Amino-3-phenylpropanoic acid hydrochloride is C9H12ClNO2 . The InChI code is1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 . Chemical Reactions Analysis
3-Amino-3-phenylpropanoic acid has been used in the synthesis of platelet aggregation inhibitors . It’s also used as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists .Physical and Chemical Properties Analysis
The molecular weight of this compound is 201.65 g/mol . It is a white to yellow powder or crystals . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Phenolic Acids and Derivatives in Scientific Research
Phenolic acids, including chlorogenic acid and its derivatives, have been extensively studied for their various biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and its role as a free radicals scavenger and a central nervous system (CNS) stimulator. CGA can modulate lipid metabolism and glucose, assisting in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are particularly noted for protecting animals from chemical or lipopolysaccharide-induced injuries, highlighting the broad therapeutic potential of phenolic acids (Naveed et al., 2018).
Hydroxycinnamates, another group of phenolic compounds, exhibit in vitro and in vivo antioxidant activities. Found in cereals, legumes, oilseeds, fruits, vegetables, and beverages, these compounds demonstrate significant antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. Their role in disease risk reduction and health promotion has been acknowledged, emphasizing the importance of structural effects on the potency of their antioxidant activity (Shahidi & Chandrasekara, 2010).
Caffeic acid (CA) and its derivatives have shown a broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework of CA is considered a valid structure for drug discovery programs, especially in diseases associated with oxidative stress. CA derivatives also find applicability in the cosmetic industry due to their stabilizing properties. The development of esters, amides, and hybrids with marketed drugs is a trending strategy, demonstrating the versatility and therapeutic potential of CA derivatives (Silva, Oliveira, & Borges, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Amino-3-phenylpropanoic acid hydrochloride is a valuable amino acid and is used as an intermediate in synthesizing pharmaceuticals . It has been studied for its potential therapeutic applications in various neurological diseases .
Mode of Action
For example, it has been found to interact with microorganisms having enantiomer-specific amidohydrolyzing activity .
Biochemical Pathways
The compound is involved in the enzymatic resolution of the racemic N-acetyl form . It is also used in the synthesis of pharmaceuticals such as Taxol, a complex diterpene isolated from the bark of Taxus brevifolia that possesses strong anticancer activity .
Result of Action
The result of the action of this compound is the production of enantiomerically pure compounds, which are key intermediates in the synthesis of pharmaceuticals . The compound’s interaction with specific enzymes and microorganisms leads to the production of these enantiomerically pure compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that the compound exists as a conglomerate at room temperature . .
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used as an intermediate in synthesizing pharmaceuticals
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBCTCOPRULFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



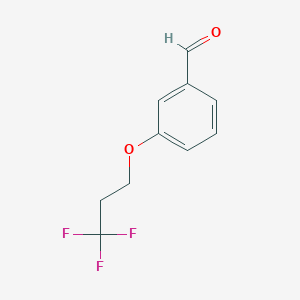
![Morpholino-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylene]amine](/img/structure/B3267824.png)

